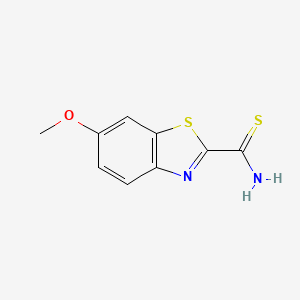

2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

CAS No.:

Cat. No.: VC16215551

Molecular Formula: C9H8N2OS2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2OS2 |

|---|---|

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 6-methoxy-1,3-benzothiazole-2-carbothioamide |

| Standard InChI | InChI=1S/C9H8N2OS2/c1-12-5-2-3-6-7(4-5)14-9(11-6)8(10)13/h2-4H,1H3,(H2,10,13) |

| Standard InChI Key | NNHMQJWHXMKXJY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)C(=S)N |

Introduction

Nomenclature and Structural Characteristics

The systematic name 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines as codified in the Ninth Collective Index of Chemical Abstracts (9CI). The benzothiazole core consists of a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) at position 6 and a carbothioamide (-C(=S)NH₂) group at position 2 . This configuration distinguishes it from the closely related 6-methoxybenzo[d]thiazole-2-carboxamide (CAS 946-12-3), which features a carboxamide (-C(=O)NH₂) group instead .

Molecular Formula and Weight

The molecular formula is C₉H₈N₂O₂S₂, derived from the benzothiazole backbone (C₇H₄NS), methoxy group (OCH₃), and carbothioamide (CSNH₂). The exact molecular weight is 240.31 g/mol, calculated as follows:

This differs from its carboxamide analog (C₉H₈N₂O₂S), which has a molecular weight of 208.24 g/mol .

Spectroscopic Properties

While direct spectroscopic data for 2-benzothiazolecarbothioamide,6-methoxy-(9CI) are scarce, inferences can be drawn from related compounds:

-

IR Spectroscopy: The carbothioamide group exhibits a characteristic C=S stretching vibration at ~1,200–1,050 cm⁻¹, distinct from the C=O stretch (~1,680–1,630 cm⁻¹) in carboxamides .

-

NMR: The methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the thioamide NH₂ protons resonate downfield (δ 9.0–10.0 ppm) due to hydrogen bonding with sulfur .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-benzothiazolecarbothioamide derivatives often begins with the cyclization of thiourea derivatives or the reaction of 2-aminothiophenols with carbonyl compounds. For example, White et al. (1963) demonstrated the synthesis of 6-methoxybenzo[d]thiazole-2-carboxamide via condensation of 2-amino-4-methoxyphenol with cyanogen bromide, followed by oxidation . Adapting this method, the carbothioamide variant could be synthesized by substituting the cyanogen bromide with thiocyanate reagents such as ammonium thiocyanate (NH₄SCN) in the presence of hydrochloric acid:

Key Challenges

-

Thioamide Stability: The C=S bond is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.

-

Regioselectivity: Competing reactions at the 2- and 6-positions require careful control of temperature and catalysts.

Physicochemical Properties

Thermal and Solubility Profiles

Comparative data with the carboxamide analog (CAS 946-12-3) provide insights:

The carbothioamide’s increased molecular weight and sulfur content likely reduce aqueous solubility compared to the carboxamide .

Crystallography and Conformation

X-ray diffraction studies of analogous compounds reveal planar benzothiazole rings with dihedral angles <5° between the benzene and thiazole moieties. The methoxy group adopts an equatorial conformation to minimize steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume